Sodium calcium silicate

Description

Properties

CAS No. |

13769-08-9 |

|---|---|

Molecular Formula |

Ca2Na2O9Si3 |

Molecular Weight |

354.39 g/mol |

IUPAC Name |

dicalcium;disodium;dioxido(oxo)silane |

InChI |

InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |

InChI Key |

DEPUMLCRMAUJIS-UHFFFAOYSA-N |

Canonical SMILES |

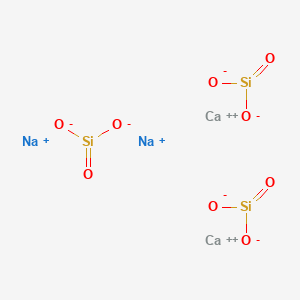

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Ii. Synthesis Methodologies for Sodium Calcium Silicate and Analogous Phases

Aqueous Precipitation Techniques

Aqueous precipitation offers a versatile and often low-temperature route to synthesize sodium calcium silicate (B1173343) and related hydrated calcium silicate phases. These methods involve the reaction of soluble precursors in an aqueous medium to induce the precipitation of the desired product.

Double Decomposition Reactions Utilizing Calcium Salts and Sodium Silicate Solutions

A primary method for synthesizing calcium silicate hydrates is through a double decomposition reaction in an aqueous solution. researchgate.net This technique involves combining a soluble calcium salt with a sodium silicate solution, leading to the precipitation of hydrated calcium silicate. mdpi.com The fundamental reaction can be generalized as the interaction between Ca²⁺ ions from the calcium salt and silicate anions from the sodium silicate solution.

The use of sodium silicate as a precursor inherently introduces sodium ions into the system. These sodium ions can remain as by-products in the form of soluble salts (e.g., sodium nitrate (B79036), sodium chloride) or can be incorporated into the silicate structure, especially during subsequent thermal treatment, to form various sodium calcium silicate phases. mdpi.com For instance, the reaction between calcium nitrate and sodium silicate not only produces a calcium silicate hydrate (B1144303) but also sodium nitrate as a by-product. mdpi.com This method is valued for its simplicity and the ability to produce fine particles of hydrated calcium silicate, which can serve as precursors for more complex structures. researchgate.netmdpi.com

Influence of Specific Calcium Precursors and Silica (B1680970) Sources on Synthesis Outcomes

The selection of precursors is a critical factor that dictates the characteristics of the synthesized this compound. The nature of the calcium-containing precursor has a significant effect on the structure of the resulting calcium silicate samples. nih.gov

Calcium Precursors: Different calcium salts, such as calcium nitrate (Ca(NO₃)₂), calcium chloride (CaCl₂), and calcium acetate (Ca(CH₃COO)₂), are commonly used. mdpi.comnih.gov

Calcium Nitrate: Its use can lead to the formation of irregularly shaped aggregates composed of cubic calcium silicate particles, with sizes ranging from 0.3 to 2 micrometers. nih.gov Subsequent heating of powders synthesized using calcium nitrate can yield sodium calcium silicates like combeite (Na₂Ca₂Si₃O₉). mdpi.com

Calcium Chloride and Calcium Acetate: These precursors tend to produce irregularly shaped aggregates formed from smaller particles with diameters between 50 and 400 nanometers. nih.gov Studies have identified calcium acetate as an optimal precursor for obtaining nanosized CaSiO₃ (wollastonite). nih.gov

Calcium Methoxyethoxide (CME): Unlike calcium salts, CME allows for the incorporation of calcium into the silica network at room temperature, which is advantageous for synthesizing hybrid materials at low temperatures. acs.org

Silica Sources: The source of silica also plays a crucial role in the synthesis.

Sodium Silicate: This is a common and reactive source of silica for precipitation methods. mdpi.com

Fumed Silica and Rice Husk Ash (RHA): These are alternative silica sources. RHA, an agricultural byproduct, is rich in amorphous silica (often around 80%) and can be a cost-effective and sustainable raw material. researchgate.net The synthesis of nano sodium-calcium silicate (combeite) has been demonstrated using silica derived from RHA. researchgate.net The amorphous nature of silica from RHA can be more reactive compared to crystalline forms like quartz. researchgate.net

Table 1: Effect of Calcium Precursor on Particle Morphology

| Calcium Precursor | Resulting Morphology | Particle Size |

| Calcium Nitrate | Irregularly shaped aggregates of cubic particles | 0.3 - 2 µm |

| Calcium Chloride | Irregularly shaped aggregates | 50 - 400 nm |

| Calcium Acetate | Irregularly shaped aggregates (optimal for nanosized wollastonite) | 50 - 400 nm |

Role of Chemical Additives and Modifiers in Direct Precipitation

To control particle size, morphology, and stability, various chemical additives and modifiers can be introduced during the precipitation process.

Surfactants: While not extensively detailed in the provided context for this compound specifically, surfactants are generally used in precipitation to control particle growth and prevent agglomeration.

Amino Acids: The addition of amino acids can influence the nanostructure and nanomechanical properties of calcium silicate hydrates. nih.gov Various amino acids, including L-valine, L-leucine, L-methionine, and L-tryptophan, have been used as stabilizers during the chemical precipitation of calcium silicate nanoparticles. nih.gov Studies have shown that amino acids can be incorporated into the structure of silicate precipitates. nih.gov For instance, L-methionine has been found to form a bond with silicon through its amino group. nih.gov This modification can accelerate the biodegradation process of the nanomaterials. nih.gov

Ultrasonic Irradiation Assisted Precipitation for Morphological Control

Ultrasonic activation is a physical method employed to influence the synthesis process. The application of ultrasonic energy can affect the physicochemical properties of the resulting materials. For instance, ultrasonic treatment can reduce the particle size of precipitates by breaking down agglomerates. researchgate.net In the synthesis of calcium silicate-based materials, ultrasonic activation has been shown to interfere with setting time, ultrastructural morphology, and calcium ion release. semanticscholar.org Specifically, applying ultrasonic power during the production of precipitated calcium carbonate (a related process) can favor the formation of cubic calcite crystals and lead to more uniform, nanosized particles. nih.gov While direct studies on this compound are limited in the search results, the principles suggest that ultrasonication can be a valuable tool for deagglomeration and controlling particle morphology during its precipitation. researchgate.netanimaeducacao.com.br

High-Temperature Synthesis Routes

High-temperature methods are employed to produce crystalline, often anhydrous, forms of this compound. These routes typically require significant energy input to overcome the kinetic barriers for solid-state diffusion and reaction.

Solid-State Reactions for Polycrystalline and Single Crystal Formation

The solid-state reaction method is a conventional technique for producing polycrystalline ceramic materials, including various this compound compounds. amrita.edu This process involves the intimate mixing of powdered precursors, such as sodium carbonate (Na₂CO₃), calcium carbonate (CaCO₃), and silicon dioxide (SiO₂), followed by calcination at high temperatures. researchgate.net

During heating, these precursors decompose and react to form the desired silicate phases. For example, the formation of Na₂CaSiO₄ has been observed via solid-state reaction between CaO (from CaCO₃ decomposition) and sodium oxides with silica at temperatures around 800 °C. mdpi.com Thermodynamic studies show that phases like Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ exhibit good stability at temperatures above 860 °C. researchgate.net The synthesis of combeite (Na₂Ca₂Si₃O₉) has also been successfully achieved through this route. amrita.edu

For the formation of single crystals, a mixture of starting materials is heated to a molten state and then cooled slowly under controlled conditions. For instance, single crystals of a rubidium calcium silicate (an analogue) were obtained by cooling a melt from 1050 °C. researchgate.net Similarly, large single crystals of silicon carbide (an analogous covalently bonded material) are grown by sublimation of SiC powder at very high temperatures (around 2500 °C) and subsequent redeposition on a slightly cooler substrate. wikipedia.org

Rapid Combustion Synthesis Techniques

Rapid combustion synthesis, a subset of self-propagating high-temperature synthesis (SHS), is a time- and energy-efficient method for producing crystalline ceramic powders. nih.govresearchgate.net This technique utilizes a highly exothermic redox reaction between an oxidizer (typically metal nitrates) and a fuel (such as citric acid, urea, or glycine). nih.govresearchgate.net The reaction, once initiated by a heat source, becomes self-sustaining and propagates rapidly through the precursor mixture, yielding a fine, often nanocrystalline, product. researchgate.net

In the synthesis of this compound, metal nitrates like calcium nitrate and a source of sodium and silicon, such as sodium silicate, are combined with a fuel like citric acid. nih.gov The mixture is heated to a temperature sufficient to initiate combustion, typically around 300°C. researchgate.net The process is characterized by the evolution of a large volume of gases, which helps in dissipating heat and can lead to the formation of a voluminous, foamy product. researchgate.net The high temperatures achieved during the brief combustion period facilitate the formation of the desired crystalline phases. For instance, pure this compound (Na2CaSiO4) has been successfully synthesized using citric acid as a fuel, followed by a heat treatment at 900°C for 6 hours to ensure phase purity. researchgate.net

The key advantage of this method is its speed, with the entire reaction often completing within minutes. researchgate.net This rapid processing can result in materials with high surface areas and unique microstructures. The properties of the final product can be tailored by adjusting parameters such as the fuel-to-oxidizer ratio, the type of fuel, and the post-combustion calcination temperature and duration. researchgate.net

Table 1: Parameters in Rapid Combustion Synthesis of this compound

| Parameter | Description | Typical Values/Materials | Source |

|---|---|---|---|

| Oxidizers | Metal salts that provide the necessary cations and act as an oxidizing agent. | Calcium Nitrate [Ca(NO₃)₂·4H₂O], Sodium Silicate (Na₂SiO₃·xH₂O) | nih.govresearchgate.net |

| Fuel | An organic compound that undergoes oxidation, providing the exothermic energy for the reaction. | Citric Acid (C₆H₈O₇) | nih.govresearchgate.net |

| Initiation Temperature | The temperature at which the self-propagating combustion is initiated. | ~300°C | researchgate.net |

| Post-combustion Heat Treatment | A calcination step to improve crystallinity and remove any residual organic matter. | 900°C for 6 hours | researchgate.net |

| Resultant Phase | The crystalline compound formed after the synthesis process. | This compound (Na₂CaSiO₄) | nih.govresearchgate.net |

Crystallization from Glass Melts

Crystallization from glass melts, also known as devitrification, is a widely used method to produce glass-ceramics. This process involves melting a mixture of raw materials to form a homogenous glass, followed by a controlled heat treatment to induce nucleation and crystal growth. researchgate.netnih.gov The resulting material consists of crystalline phases embedded in a residual glass matrix. The type and microstructure of the crystalline phases can be precisely controlled by the composition of the parent glass and the heat treatment schedule. researchgate.net

For this compound systems, the parent glass is typically prepared by melting a mixture of oxides such as sodium oxide (Na₂O), calcium oxide (CaO), and silicon dioxide (SiO₂). mdpi.comresearchgate.net The melting is carried out at high temperatures, often above 1400°C, to ensure complete homogenization. researchgate.net The molten glass is then cooled to a temperature between the glass transition temperature (Tg) and the liquidus temperature and held for a specific duration to allow for the nucleation and growth of crystalline phases like devitrite (Na₂Ca₃Si₆O₁₆) or other this compound solid solutions. nih.govresearchgate.net

The final properties of the glass-ceramic are highly dependent on the crystalline phases that are formed. For example, studies on the Na₂O-CaO-SiO₂ system have identified several primary phase fields, including Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ solid solutions. mdpi.comresearchgate.net The crystallization process is influenced by factors such as the Na₂O/SiO₂ ratio, which can affect the glass network structure and the type of silicate structural units (Qⁿ) present, thereby influencing the precipitation of specific crystalline phases. researchgate.net

Table 2: Crystalline Phases Identified in the Na₂O-CaO-SiO₂ System via Crystallization from Glass Melts

| Crystalline Phase | Chemical Formula | Source |

|---|---|---|

| Devitrite | Na₂Ca₃Si₆O₁₆ | nih.gov |

| Combeite | Na₄CaSi₃O₉ | mdpi.comresearchgate.net |

| This compound | Na₂CaSiO₄ | mdpi.comresearchgate.net |

| This compound | Na₂Ca₂Si₂O₇ | mdpi.comresearchgate.net |

| Calcium Silicate | CaSiO₃ | mdpi.comresearchgate.net |

Impact of Calcination Temperature on Phase Purity and Formation

Calcination temperature is a critical parameter in solid-state synthesis methods that significantly influences the phase purity, crystallinity, and microstructure of the final this compound product. The formation of the desired crystalline phase from a mixture of precursors is a thermally activated process that involves diffusion and reaction between the solid particles.

Studies on the solid-state reaction of Na₂CO₃, CaCO₃, and SiO₂ have shown that the formation of this compound compounds is a multi-step process. researchgate.net Initially, at lower temperatures, intermediate phases may form. As the temperature increases, these intermediates react to form the thermodynamically stable phase. For example, in the Na₂O-CaO-Al₂O₃-SiO₂ system, Na₂Ca₂Si₂O₇ can form at the beginning of the reaction, which then transforms into Na₂CaSiO₄ at higher temperatures. researchgate.net

The temperature at which a single, pure phase is obtained is crucial. Insufficient temperature may lead to an incomplete reaction and the presence of unreacted precursors or intermediate phases. Conversely, excessively high temperatures can lead to undesired phase transitions, grain growth, or even melting. Research has indicated that for the synthesis of this compound compounds, the sintering reactions approach equilibrium at temperatures above 1050°C, with Na₂CaSiO₄ being one of the stable phases. researchgate.net The direct phase formation reactions have been observed to occur in the temperature range of 730–903°C, while phase transition reactions take place at temperatures above 903°C. researchgate.net

Hydrothermal and Sol-Gel Methods

Hydrothermal Synthesis Parameters and Resultant Phases

Hydrothermal synthesis is a solution-based method that utilizes elevated temperatures and pressures in an aqueous environment to crystallize materials. This technique is particularly advantageous for synthesizing fine, crystalline powders with controlled morphology and particle size. mdpi.comwoodresearch.sk In the context of this compound and related calcium silicates, hydrothermal methods involve the reaction of calcium and silicon precursors in a sealed vessel (autoclave) under controlled temperature and time. mdpi.comwoodresearch.sk

The key parameters influencing the final product in hydrothermal synthesis include the nature of the precursors, the CaO/SiO₂ molar ratio, the reaction temperature, and the duration of the treatment. doaj.orgnih.gov For instance, the use of amorphous silica precursors tends to favor the formation of amorphous calcium silicate hydrates, while more crystalline silica sources can lead to crystalline phases like tobermorite and xonotlite. researchgate.net

One study demonstrated the synthesis of a mixture of this compound and calcium silicate nanostructures. mdpi.com The hydrothermal treatment was carried out at 160°C for varying durations (4, 8, and 16 hours). The results showed that the average crystallite size of the products decreased with an initial increase in hydrothermal treatment time, with the smallest crystallites (34.89 nm) obtained after 8 hours. mdpi.com The morphology of the products was found to consist of irregular and rod-like shapes. mdpi.com

Table 3: Effect of Hydrothermal Treatment Time on Crystallite Size

| Hydrothermal Treatment Time (hours) | Average Crystallite Size (nm) | Source |

|---|---|---|

| 0 (No hydrothermal treatment) | 72.71 | mdpi.com |

| 4 | 44.85 | mdpi.com |

| 8 | 34.89 | mdpi.com |

| 16 | 37.38 | mdpi.com |

Sol-Gel Fabrication of Nanopowders and Composite Gels

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. nih.govmdpi.com This method offers excellent control over the purity, homogeneity, and microstructure of the final product at relatively low temperatures.

For the synthesis of this compound nanopowders, precursors such as tetraethyl orthosilicate (TEOS) for silica, calcium nitrate for calcium, and a sodium salt are typically used. mdpi.com These precursors undergo hydrolysis and condensation reactions in a solvent, often with a catalyst, to form a sol. With further processing, the sol evolves into a gel. This gel is then dried and calcined to obtain the final crystalline powder. Pure Na₂CaSiO₄ has been successfully synthesized via a sol-gel method. mdpi.com

The sol-gel technique is also well-suited for the fabrication of composite gels, where an inorganic phase like this compound is formed in-situ within a polymer matrix. This approach allows for the creation of organic-inorganic hybrid materials with tailored properties. The low processing temperatures of the sol-gel method are particularly advantageous for incorporating temperature-sensitive organic components. The resulting composite gels can exhibit enhanced mechanical properties and bioactivity compared to the individual components. For example, bioactive glass/polymer hybrid foams and scaffolds have been prepared using the sol-gel method. nih.gov

In-Situ Formation within Composite and Complex Matrices

The in-situ formation of this compound and analogous phases within composite and complex matrices is a promising approach for developing advanced materials with integrated functionalities. This method involves the synthesis of the silicate phase directly within a pre-existing or co-forming matrix, which can be a polymer, a hydrogel, or another inorganic material. This approach can lead to a more homogeneous distribution of the silicate phase and stronger interfacial bonding between the components compared to simple mechanical mixing.

One example of in-situ synthesis involves the formation of calcium silicate within a paper fiber matrix. doaj.org In this process, paper fibers are first soaked in a sodium silicate solution, allowing the silicate species to penetrate the fiber structure. Subsequently, a calcium source, such as lime milk, is introduced, leading to the in-situ precipitation of calcium silicate within the fiber walls and network. doaj.org The reaction conditions, such as temperature and time, can be controlled to optimize the loading and properties of the final composite paper.

In the context of biomaterials, in-situ gelling systems have been developed where calcium silicate particles are incorporated into a sodium alginate solution. nih.gov The release of calcium ions from the calcium silicate induces the crosslinking of the alginate, forming a hydrogel in-situ. nih.gov This method allows for the creation of injectable hydrogels with interconnected porous structures. Similarly, bioactive glasses can be synthesized in-situ within a polymer template, such as polyvinyl alcohol (PVA). mdpi.com The polymer acts as a template for the formation of the inorganic network, and upon heat treatment, the polymer can be removed to yield a porous bioactive glass with a high surface area. mdpi.com

In-Situ Synthesis within Fibrous Networks

The in-situ synthesis of calcium silicate within fibrous networks, particularly cellulose fibers for papermaking, represents a sophisticated method to enhance filler content and improve paper properties. This technique involves the precipitation of calcium silicate directly onto and within the fiber structure, leading to a more integrated and strongly bonded filler compared to conventional loading methods.

The process typically involves a two-step reaction. First, the fibrous pulp is impregnated with a sodium silicate solution. Following this, a calcium source, commonly lime milk (calcium hydroxide (B78521) suspension), is introduced, leading to the precipitation of calcium silicate. The intimate contact between the reactants and the fiber matrix facilitates the deposition of the silicate within the cell lumen, on the cell wall, and in the interstitial spaces of the fibrillated fiber network woodresearch.sk. This method has been shown to achieve significantly higher filler retention rates, often exceeding 80%, compared to traditional methods where retention is typically less than 60% woodresearch.sk.

Research has focused on optimizing the reaction conditions to maximize filler loading while maintaining or even improving the mechanical and optical properties of the final paper product. Key parameters that are manipulated include the concentration of reactants, reaction temperature, reaction time, and agitation speed.

Detailed Research Findings:

Studies have systematically investigated the influence of various parameters on the efficiency of in-situ calcium silicate synthesis. For instance, one study identified the optimal conditions for achieving a high filler retention rate in fine paper to be a reaction temperature of 95°C, a reaction time of 90 minutes, and a stirring speed of 550 r/min woodresearch.sk. Another investigation focused on a blend of softwood and hardwood pulp determined that a reaction time of 60 minutes and a rotation speed of 600 r/min were optimal researchgate.netbohrium.com.

The following interactive data tables summarize the optimal conditions and resulting properties from various research findings.

Table 1: Optimal Conditions for In-Situ Synthesis of Calcium Silicate in Paper Pulp

| Parameter | Optimal Value (Study 1) | Optimal Value (Study 2) |

|---|---|---|

| Pulp Type | Bleached softwood woodresearch.sk | 1:1 ratio of softwood and hardwood researchgate.netbohrium.com |

| Pulp Freeness/Beating Degree | 42 °SR woodresearch.sk | 40 °SR researchgate.netbohrium.com |

| SiO₂ Concentration in Sodium Silicate Solution | 65.5 g/L woodresearch.sk | Not specified |

| Effective Calcium Concentration in Lime Milk | 175 g/L woodresearch.sk | 1.33 times theoretical amount researchgate.netbohrium.com |

| Reaction Temperature | 95 °C woodresearch.sk | Not specified |

| Reaction Time | 90 min woodresearch.sk | 60 min researchgate.netbohrium.com |

| Stirring/Rotational Speed | 550 r/min woodresearch.sk | 600 r/min researchgate.netbohrium.com |

Table 2: Properties of Paper with In-Situ Synthesized Calcium Silicate

| Property | Value (Study 1) | Value (Study 2) |

|---|---|---|

| Ash Content | > 40% woodresearch.sk | 41.2% researchgate.netbohrium.com |

| Filler Retention Rate | > 80% woodresearch.sk | Not specified |

| Calcium Silicate Loading | Not specified | 26.3% researchgate.netbohrium.com |

| Brightness | Increased significantly areeo.ac.ir | Improved researchgate.net |

| Apparent Density | Increased significantly areeo.ac.ir | Not specified |

| Paper Strength | Decreased with increasing treated fiber content areeo.ac.ir | Maintained high mechanical properties at 40% filler ncsu.edu |

Formation within Cementitious and Geopolymeric Systems

In the realm of cementitious and geopolymeric materials, the formation of this compound and its analogues, primarily calcium-silicate-hydrate (C-S-H) and calcium-alumino-silicate-hydrate (C-A-S-H) gels, is a result of complex hydration and polycondensation reactions. These phases are the primary binders responsible for the mechanical strength and durability of these materials.

In traditional Portland cement systems, the hydration of calcium silicates (tricalcium silicate and dicalcium silicate) in the presence of water leads to the formation of C-S-H and calcium hydroxide. The stoichiometry of C-S-H is variable, which is why it is often denoted with hyphens.

In alkali-activated materials (AAMs), such as those derived from ground granulated blast-furnace slag (GGBFS) or fly ash, the formation of the binder is initiated by a highly alkaline solution, which often includes sodium silicate. In these systems, especially those with high calcium content from precursors like slag, the primary binding phase is a C-A-S-H gel. The sodium from the activator can be incorporated into the C-A-S-H structure, forming a sodium-containing calcium aluminosilicate (B74896) hydrate gel.

The type of alkaline activator significantly influences the structure of the resulting hydrated calcium silicate. For instance, in alkali-activated slag, the use of sodium silicate (waterglass) versus sodium hydroxide leads to differences in the main chain length and the amount of aluminum incorporated into the tetrahedral chains of the C-A-S-H gel.

Detailed Research Findings:

The composition of the precursor materials, particularly the content of CaO, SiO₂, and Al₂O₃, and the nature of the alkaline activator, including the concentration of Na₂O, are critical in determining the type and properties of the resulting binder. In hybrid systems containing both fly ash and slag, a combination of sodium-aluminosilicate-hydrate (N-A-S-H) and C-A-S-H gels can coexist. The relative proportions of these gels are dictated by the chemical makeup of the raw materials.

Research has shown that in alkali-activated fly ash-slag blends, a universal linear relationship exists between the Al/Ca and Si/Ca ratios in the precipitated gels, regardless of the fly ash composition or the slag-to-fly ash ratio mdpi.com. This suggests a structural limitation on the substitution of aluminum for silicon in the tetrahedral silicate chains of the C-A-S-H and N-A-S-H gels mdpi.com.

The following interactive data tables provide insights into the composition of raw materials used in these systems and the effect of activator composition on the compressive strength of the resulting materials.

Table 3: Chemical Composition of Precursors in Alkali-Activated Systems (wt. %)

| Oxide | Blast Furnace Slag (BFS) | Portland Cement (OPC) | Low-Calcium Fly Ash (FA-F) | High-Calcium Fly Ash (FA-C) |

|---|---|---|---|---|

| CaO | 41.37 tecnalia.com | 64.41 tecnalia.com | < 10 | up to 20 mdpi.com |

| SiO₂ | 34.95 tecnalia.com | 17.91 tecnalia.com | High | High |

| Al₂O₃ | 13.11 tecnalia.com | 5.17 tecnalia.com | High | High |

| MgO | 7.12 tecnalia.com | 1.30 tecnalia.com | Variable | Variable |

| Fe₂O₃ | 0.69 tecnalia.com | 3.85 tecnalia.com | Variable | Variable |

| Na₂O | 0.27 tecnalia.com | 0.39 tecnalia.com | Variable | Variable |

| K₂O | 0.23 tecnalia.com | 0.78 tecnalia.com | Variable | Variable |

| SO₃ | 0.04 tecnalia.com | 2.64 tecnalia.com | Variable | Variable |

Table 4: Effect of Activator Composition on 28-Day Compressive Strength of Alkali-Activated Mortars

| Precursor | Activator System | Activator Ratio/Concentration | 28-Day Compressive Strength (MPa) |

|---|---|---|---|

| Fly Ash | Sodium Silicate / Sodium Hydroxide | SS/SH Ratio = 1.98 | 54.4 |

| Fly Ash | Sodium Silicate / Sodium Hydroxide | SS/SH Ratio = 2.32 | 52.3 |

| Gangue-Based Solid Waste | Calcium Oxide / Sodium Metasilicate | CaO:Na₂SiO₃ = 3:1 | Optimal Strength |

| Slag | Sodium Hydroxide + Sodium Silicate | 5% Activator (1:1 wt. ratio) | 34.0 mdpi.com |

| Slag | Sodium Hydroxide + Sodium Silicate | 10% Activator (1:1 wt. ratio) | 48.0 mdpi.com |

Iii. Structural Elucidation and Crystallography of Sodium Calcium Silicate Compounds

Advanced Diffraction Techniques for Structural Determination

X-ray diffraction (XRD) stands as the cornerstone for probing the crystalline nature of materials. By analyzing the pattern of diffracted X-rays from a sample, researchers can deduce information ranging from the identification of crystalline phases to the exact spatial coordinates of every atom in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the definitive determination of the crystal's space group. carleton.edumdpi.com This method requires a small, high-quality single crystal of the material. The interaction of monochromatic X-rays with the crystal's ordered atomic planes produces a unique diffraction pattern, which, when analyzed, yields a three-dimensional model of the electron density and thus the atomic arrangement. carleton.edu

Studies on various synthetic sodium calcium silicate (B1173343) compounds have successfully employed this technique to resolve their complex structures. For instance, the crystal structure of devitrite (Na₂Ca₃Si₆O₁₆) was determined from single-crystal X-ray diffraction data and was found to be triclinic, belonging to the space group P-1. researchgate.net Similarly, a detailed structural analysis of Na₂CaSi₂O₆ revealed a trigonal system with the space group R3m. researchgate.net The compound Na₂CaSiO₄ was analyzed and found to possess an orthorhombic symmetry, belonging to the space group Pmmn. researchgate.net

The table below summarizes key crystallographic data obtained via single-crystal X-ray diffraction for several sodium calcium silicate compounds.

| Compound Formula | Common Name | Crystal System | Space Group | Unit Cell Parameters | Reference(s) |

| Na₂Ca₃Si₆O₁₆ | Devitrite | Triclinic | P-1 | a = 7.2291 Å, b = 10.1728 Å, c = 10.6727 Å, α = 95.669°, β = 109.792°, γ = 99.156° | researchgate.net |

| Na₂CaSi₂O₆ | Trigonal | R3m | a = 10.500 Å, c = 13.184 Å | researchgate.net | |

| Na₂Ca₂Si₃O₉ | Combeite (high-temp) | Trigonal | R3m | a = 10.429 Å, c = 13.149 Å | handbookofmineralogy.orgiucr.org |

| Na₂Ca₂Si₃O₉ | Combeite (low-temp) | Trigonal | P3121 | a = 10.464 Å, c = 13.176 Å | iucr.org |

| Na₂CaSiO₄ | Orthorhombic | Pmmn | a = 5.7363 Å, b = 13.8532 Å, c = 9.9330 Å | researchgate.net |

Table 1: Crystallographic data for selected this compound compounds determined by single-crystal X-ray diffraction.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification and characterization of crystalline materials. nist.govnih.gov Unlike SCXRD, this method can be applied to polycrystalline powders. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. jkdhs.org By comparing the positions and intensities of the diffraction peaks to standardized databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the constituent crystalline compounds can be identified. jkdhs.orgkoreascience.kr

PXRD is widely used in the study of sodium calcium silicates, particularly in the analysis of materials synthesized through methods like sol-gel or rapid combustion, as well as in glass-ceramics where these silicates are common crystalline phases. researchgate.netmaas.edu.mm For example, studies on bioactive glasses frequently identify combeite (Na₂Ca₂Si₃O₉) and devitrite (Na₂Ca₃Si₆O₁₆) as the primary crystalline phases that form upon thermal treatment. researchgate.netresearchgate.net The technique is crucial for confirming the successful synthesis of a target compound, such as pure this compound (Na₂CaSiO₄), and for identifying any secondary or impurity phases. researchgate.net The sharpness and width of the diffraction peaks can also provide qualitative information about the degree of crystallinity and the size of the crystallites. maas.edu.mm

| Studied System | Identified this compound Phase(s) | Analysis Context | Reference(s) |

| Synthesized Na₂CaSiO₄ | Na₂CaSiO₄ | Phase confirmation after rapid combustion synthesis. | researchgate.net |

| SiO₂-CaO-Na₂O-P₂O₅ Glass-Ceramics | Combeite (Na₂Ca₂Si₃O₉) | Identification of crystalline phase after heat treatment. | maas.edu.mm |

| 45S5 Bioactive Glass | Devitrite (Na₂Ca₃Si₆O₁₆), Combeite (Na₂Ca₂Si₃O₉) | Analysis of crystallization phases after sintering. | researchgate.net |

| Synthesized Powders | Combeite (Na₂Ca₂Si₃O₉) | Phase identification in ceramics fired at 900-1100 °C. | mdpi.com |

| 54S4P Gel Glass | Combeite (Na₂Ca₂Si₃O₉) | Phase analysis after sol-gel synthesis and heat treatment. | aip.org |

Table 2: Examples of phase identification in this compound systems using powder X-ray diffraction.

Silicate Anion Topologies and Connectivity

The structural diversity of silicate minerals and compounds arises from the ability of the fundamental building block, the [SiO₄] tetrahedron, to link with other tetrahedra by sharing oxygen atoms, a process known as polymerization. britannica.com The manner and degree of this polymerization dictate the topology of the resulting silicate anion, which can range from isolated units to complex three-dimensional frameworks.

The simplest silicate structures, nesosilicates and sorosilicates, feature discrete silicate anions that are not infinitely polymerized. Nesosilicates contain isolated [SiO₄] tetrahedra, while sorosilicates are characterized by linked pairs of tetrahedra, forming the pyrosilicate or disilicate anion [Si₂O₇]⁶⁻, where two tetrahedra share a single oxygen atom. britannica.com

Structural determination has shown that some sodium calcium silicates belong to this group. A notable example is Na₂CaSiO₄, whose structure was found to be based on pyrosilicate units of [Si₂O₇]⁶⁻ composition. researchgate.net In this compound, the silicate anions are discrete [Si₂O₇]⁶⁻ groups, and charge balance is maintained by the sodium and calcium cations situated between these anionic units. researchgate.net

More complex silicate structures involve further polymerization. Cyclosilicates, or ring silicates, are formed when tetrahedra link to form closed rings. britannica.com A common example is the six-membered ring with the composition [Si₆O₁₈]¹²⁻. wou.edu Inosilicates, or chain silicates, are characterized by continuous, one-dimensional chains of linked tetrahedra. britannica.comtulane.edu

Several important this compound compounds exhibit these more complex topologies. The crystal structures of both Na₂CaSi₂O₆ and the mineral combeite (Na₂Ca₂Si₃O₉) are built from puckered, six-membered rings of silicate tetrahedra ([Si₆O₁₈]¹²⁻). researchgate.netiucr.orgiucr.org These rings are stacked and held together by the sodium and calcium ions located at distinct positions between them. researchgate.net

In contrast, devitrite (Na₂Ca₃Si₆O₁₆) is classified as a multiple chain silicate. researchgate.netcam.ac.uk Its structure contains complex silicate bands described as "dreier quadruple chains," which represent a higher degree of polymerization running in one direction. researchgate.net

The sodium calcium silicates provide clear examples of varying degrees of polymerization:

Sorosilicates: In Na₂CaSiO₄, the [Si₂O₇]⁶⁻ anion has one bridging oxygen for every six non-bridging oxygens, representing a low degree of polymerization. researchgate.net

Inosilicates (Chain Silicates): The structure of devitrite (Na₂Ca₃Si₆O₁₆) involves infinite quadruple chains, indicating a higher degree of polymerization where tetrahedra are linked into complex one-dimensional polymers. researchgate.netgeoscienceworld.org This intricate linkage of silicate chains creates tunnel-like cavities within the framework where the Na⁺ and Ca²⁺ cations are located. researchgate.net

The analysis of these different structural motifs is crucial, as the connectivity and length of the silicate anions fundamentally determine the crystallographic and physicochemical properties of the respective this compound compound.

Cationic Environments and Coordination Chemistry

The sodium and calcium cations in these silicate structures are not randomly placed but occupy specific sites, or "voids," within the anionic silicate framework. The geometry of these sites and the nature of the cation-oxygen bonding are defined by the principles of coordination chemistry.

The local environment of each cation is described by its coordination number (CN)—the number of nearest-neighbor oxygen atoms—and the geometric shape, or polyhedron, formed by these oxygen atoms. In sodium calcium silicates, both Na⁺ and Ca²⁺ exhibit a range of coordination numbers and geometries, reflecting the complexity of the crystal structures.

For instance, in the combeite structure (Na₂Ca₂Si₃O₉), the Na⁺ and Ca²⁺ cations are distributed among six distinct non-tetrahedral sites. These sites feature coordination numbers ranging from six to ten. geologie.ac.at Specifically, these environments include:

Six-coordination (Octahedron): Both Na⁺ and Ca²⁺ can be found in sites surrounded by six oxygen atoms, often forming a distorted octahedron.

Seven and Eight-coordination: More complex polyhedra are common for larger cations.

Ten-coordination: At least one site in the combeite structure is surrounded by ten oxygen neighbors, accommodating a mix of sodium and potassium (in substituted variants). geologie.ac.at

Similarly, the compound Na₂CaSi₂O₆ features cation sites with coordination numbers of six, eight, and ten. researchgate.net The specific coordination for each site is a function of the cation's size and its need to bond effectively with the surrounding oxygen atoms of the silicate rings.

| Compound | Cation Site | Coordination Number (CN) | Occupancy |

|---|---|---|---|

| Na₂CaSi₂O₆ researchgate.net | M(1) | 6 | Ca |

| M(2) | 10 | ~97% Na | |

| M(3) | 8 | ~50% Na, 50% Ca | |

| M(4) | 6 | ~71% Na, 29% Ca | |

| K-substituted Combeite (Na,K)₂(Ca)₂Si₃O₉ geologie.ac.at | M1 | 6 | Mixed Na/Ca |

| M4 | 6 | Mixed Na/Ca | |

| M31 | 7 | Mixed Na/Ca | |

| M32 | 7 | Mixed Na/Ca | |

| M21 | 8 | Mixed Na/Ca | |

| M22 | 10 | Mixed Na/K/Ca |

In mixed-cation silicates, a key structural question is how the different cations, in this case Na⁺ and Ca²⁺, are distributed among the available crystallographic sites. Studies show that this distribution is typically ordered to some degree, rather than being completely random. Cations will preferentially occupy sites that best match their size and charge.

In Na₂CaSi₂O₆, the cation distribution is highly specific. The structure contains four distinct cation sites: one site, M(1), is exclusively occupied by calcium, while the other three sites show mixed and varied occupancy of Na⁺ and Ca²⁺. researchgate.net For example, the ten-coordinated M(2) site is predominantly occupied by the larger Na⁺ ion, while the eight-coordinated M(3) site has a roughly equal statistical distribution of Na⁺ and Ca²⁺. researchgate.net

Every stable crystal structure must be electrically neutral. The primary mechanism for charge compensation in mixed-cation silicates like this compound is the establishment of a precise stoichiometric ratio between the cations (Na⁺, Ca²⁺) and the silicate anions (e.g., [Si₂O₇]⁶⁻, [Si₃O₉]⁶⁻). The total positive charge from the cations must perfectly balance the total negative charge of the silicate framework. geologie.ac.at

For example, in the idealized combeite formula, Na₂Ca₂Si₃O₉, the silicate framework consists of [Si₃O₉]⁶⁻ rings. The charge balance is achieved by the presence of two Na⁺ ions (+2 total charge) and two Ca²⁺ ions (+4 total charge), giving a total cationic charge of +6, which exactly balances the anionic framework.

When substitutions occur, the charge balance must be maintained. If a monovalent cation like K⁺ substitutes for Na⁺, no charge imbalance is created. However, if a cation of a different charge is involved in a substitution—for instance, if an additional Na⁺ were to replace a Ca²⁺—a charge deficit of +1 would arise. The crystal structure would have to compensate for this. While not common in this specific system, general compensation mechanisms in silicates can include:

Coupled Substitution: Another substitution occurs elsewhere in the structure to balance the charge. For example, the replacement of Si⁴⁺ by Al³⁺ in a tetrahedral site creates a local negative charge, which can be balanced by changes in the Na⁺/Ca²⁺ ratio.

Vacancy Creation: A cation site may be left unoccupied (a vacancy) to balance an excess positive charge elsewhere. The distribution of cations and vacancies in combeite is known to change with temperature, indicating this is a relevant mechanism.

In stable, well-defined this compound compounds, the composition itself represents the charge-balanced state, achieved through the ordered or partially ordered distribution of Na⁺ and Ca²⁺ ions in the structure. geologie.ac.atresearchgate.net

Structural Relationships and Glass-to-Crystal Transitions

The crystal structures of sodium calcium silicates can be compared to other known silicate families to understand their relationships. This comparative analysis, particularly the study of isotypism, helps to classify and predict the properties of new compounds.

Isotypism, or being isostructural, refers to two different compounds having the same crystal structure, meaning the same atomic arrangement and symmetry. To assess this, one compares their space group and lattice parameters. A key comparison for sodium calcium silicates is with their potassium-containing analogues.

The compound K₂Ca₂Si₂O₇ crystallizes in the hexagonal system with the space group P6₃/m. researchgate.net It is a sorosilicate, characterized by layers of [Si₂O₇]⁶⁻ dimers. researchgate.net In contrast, the this compound Na₂CaSi₂O₆ (a compound with a similar ratio of alkali to alkaline earth metal) crystallizes in the trigonal system with the space group R3m. researchgate.net Its structure is based on puckered six-membered rings of silicate tetrahedra. researchgate.net

A direct comparison of their crystallographic data clearly shows that these two compounds are not isotypic. They belong to different crystal systems and have fundamentally different arrangements of their silicate anions (dimers vs. rings). This structural difference arises from the difference in ionic radii between Na⁺ and K⁺. The larger K⁺ ion favors a different packing arrangement and coordination environment than the smaller Na⁺ ion, leading to the formation of a distinct crystal structure.

| Property | K₂Ca₂Si₂O₇ researchgate.net | Na₂CaSi₂O₆ researchgate.net |

|---|---|---|

| Crystal System | Hexagonal | Trigonal |

| Space Group | P6₃/m | R3m |

| Lattice Parameter (a) | 9.8020 Å | 10.500 Å |

| Lattice Parameter (c) | 13.8781 Å | 13.184 Å |

| Silicate Moiety | Disordered [Si₂O₇]⁶⁻ dimers | Puckered [Si₆O₁₈]¹²⁻ rings |

| Isotypic? | No |

Investigation of Structural Resemblance between Glassy and Crystalline States

The transition from a disordered glassy state to an ordered crystalline state in this compound materials is a subject of significant scientific interest, particularly for compositions that exhibit homogeneous nucleation throughout the material's volume rather than at the surface. github.ioresearchgate.net This unusual behavior suggests an intrinsic structural similarity between the glass and its corresponding isochemical crystal. github.io Investigations into this resemblance are conducted across different length scales, from short-range order (concerning individual atomic coordination) to intermediate-range order (describing the arrangement of structural units).

Detailed studies on compositions like Na₂O-2CaO-3SiO₂ and 2Na₂O-CaO-3SiO₂ have utilized techniques such as X-ray diffraction (XRD) and multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe these structural relationships. github.io Research findings indicate a notable dichotomy: the short-range order of the silicate network, which is formed by SiO₄ tetrahedra, can be quite different between the glassy and crystalline states. github.io However, definitive evidence points to a strong structural similarity at the level of intermediate-range order. github.ioresearchgate.net

This resemblance is primarily observed in the spatial distribution of the network modifier cations, specifically the sodium ions (Na⁺). github.io Techniques like ²³Na spin echo decay experiments, which are sensitive to the distances between sodium nuclei, have confirmed that the arrangement of sodium ions in the glass closely mimics their arrangement in the crystalline structure. github.io This suggests that the pre-ordering of network modifier cations in the glass acts as a template for crystallization. github.io In contrast, the silicate network-forming species show significant structural differences between the two states. github.io This principle, where the structural resemblance of network modifiers rather than network formers dictates the nucleation pathway, is a key characteristic of glasses that undergo homogeneous nucleation. github.io

Structural Changes Induced by Stoichiometric Variations (e.g., Ca/Si, Al/Si ratios)

The atomic-level structure and, consequently, the macroscopic properties of this compound compounds are highly sensitive to stoichiometric variations. The ratios of key elements, particularly the Calcium-to-Silicon (Ca/Si) and Aluminum-to-Silicon (Al/Si) ratios, play a critical role in defining the silicate network's architecture.

Effect of Ca/Si Ratio:

The Ca/Si ratio is a dominant factor influencing the degree of polymerization of the silicate chains. researchgate.net In the related calcium-silicate-hydrate (C-S-H) systems, which provide insight into these structures, a lower Ca/Si ratio generally leads to a more polymerized silicate network, characterized by a greater mean chain length of the silicate tetrahedra. mdpi.comrsc.org As the Ca/Si ratio decreases, the proportion of bridging oxygens increases, resulting in longer silicate chains. nih.gov Conversely, increasing the Ca/Si ratio leads to the depolymerization of the silicate network, breaking down longer chains into shorter segments and isolated tetrahedra. acs.org This is because a higher concentration of Ca²⁺ ions requires more non-bridging oxygens for charge compensation, thus disrupting the Si-O-Si linkages. This relationship significantly impacts the material's mechanical properties, with studies showing that hardness and elastic modulus increase as the Ca/Si ratio decreases due to the more interconnected network. acs.org

| Initial Ca/Si Ratio | Actual Ca/Si Ratio in Product | Mean Silicate Chain Length (MCL) | Structural Implication |

|---|---|---|---|

| 0.6 | 0.64 | 4.50 | Higher degree of polymerization |

| 0.8 | 0.79 | 3.58 | Intermediate polymerization |

| 1.0 | 0.87 | 3.21 | Lower degree of polymerization |

| 1.2 | 1.02 | 2.86 | Increased depolymerization |

| 1.5 | 1.25 | 2.78 | Significant depolymerization |

Data adapted from studies on C-S-H systems, illustrating the general principle of Ca/Si ratio effects on silicate chain length. mdpi.com

Effect of Al/Si Ratio:

The incorporation of aluminum into the silicate network, altering the Al/Si ratio, introduces further structural modifications. Aluminum can substitute for silicon in the tetrahedral framework (forming AlO₄ tetrahedra), acting as a network former. mdpi.com However, because Al³⁺ has a lower charge than Si⁴⁺, this substitution creates a charge deficit that requires compensation by nearby cations, such as Na⁺ or Ca²⁺.

Studies on related aluminosilicate (B74896) systems show that the introduction of aluminum can significantly alter the network connectivity. For instance, aluminum uptake has been shown to increase the proportion of Q² silicate tetrahedra (silicon atoms bonded to two other silicon atoms via oxygen bridges), which can enhance the polymerization of the network under certain conditions. mdpi.com In some complex borosilicate glasses containing sodium and calcium, Al:Si substitution was found to increase the number of tri-bridging oxygen species, further modifying the network's cross-linking. bohrium.comdntb.gov.ua The distribution of charge-compensating cations (Na⁺ and Ca²⁺) around the [⁴]Al sites also becomes a critical structural feature. bohrium.com The carbonation resistance of the material can also be affected; aluminum uptake may hinder the formation of certain crystalline carbonate phases like calcite during carbonation. mdpi.com

| Initial Al/Si Ratio | Actual Al/Si Ratio in Product | Q¹ Content (%) | Q² Content (%) | Structural Implication |

|---|---|---|---|---|

| 0 | 0 | 32.8 | 67.2 | Baseline silicate polymerization |

| 0.05 | 0.06 | 28.3 | 71.7 | Increase in bridging tetrahedra |

| 0.10 | 0.10 | 26.9 | 73.1 | Further increase in bridging tetrahedra |

| 0.15 | 0.14 | 26.2 | 73.8 | Highest content of bridging tetrahedra |

Data adapted from studies on C-(A)-S-H systems with a constant Ca/Si ratio (~1.0), showing the effect of aluminum on the distribution of silicate Q-units. mdpi.com Q¹ represents silicate tetrahedra at the end of a chain, while Q² represents tetrahedra in the middle of a chain.

Iv. Phase Equilibria and Stability in Sodium Calcium Silicate Systems

Experimental Determination of Phase Diagrams

The experimental determination of phase diagrams for the Na₂O-CaO-SiO₂ system involves techniques designed to identify the phases present at equilibrium at various temperatures and compositions. A common methodology is the equilibration-quenching technique, where samples of specific compositions are held at high temperatures to reach equilibrium and then rapidly cooled (quenched) to preserve their high-temperature phase structures. abo.firesearchgate.net These quenched samples are then analyzed using methods such as X-ray diffraction (XRD) to identify the crystalline phases and electron probe X-ray microanalysis (EPMA) or energy-dispersive spectroscopy (EDS) to determine the chemical composition of the individual phases. abo.firesearchgate.netresearchgate.net Differential scanning calorimetry (DSC) is also employed to determine liquidus temperatures and observe phase transformation events. researchgate.net

The liquidus surface projection of a phase diagram graphically represents the temperatures at which the first solid phase crystallizes from a completely liquid solution upon cooling, across a range of compositions. For the Na₂O-CaO-SiO₂ system, experimental studies have been conducted to construct these projections. researchgate.netpyrometallurgy.co.za Investigations have identified numerous primary phase fields, which are regions on the diagram where a single, specific crystalline phase is the first to solidify. abo.fibohrium.com

In one study focusing on compositions with less than 50 wt% SiO₂ at temperatures between 1200°C and 1400°C, six primary phase fields were identified: Ca₂SiO₄, Ca₃Si₂O₇, CaSiO₃, Na₂Ca₂Si₃O₉, Na₂Ca₂Si₂O₇, and Na₂CaSiO₄. researchgate.net A broader investigation conducted between 1000°C and 1400°C identified ten primary phase fields: SiO₂, Na₂Ca₃Si₆O₁₆, combeite (Na₂Ca₂Si₃O₉), Na₄CaSi₃O₉ss (solid solution), CaSiO₃, Na₂CaSiO₄ss, Na₂Ca₂Si₂O₇ss, Na₂Ca₆Si₄O₁₅, Ca₃Si₂O₇, and Ca₂SiO₄. abo.fibohrium.comresearchgate.net These projections are essential for predicting the initial solid phase that will form during the cooling of a silicate (B1173343) melt. acs.org

Isothermal sections are maps of a phase diagram at a constant temperature, showing the phase fields and tie-lines that indicate the compositions of phases in equilibrium. researchgate.netresearchgate.net These sections provide a detailed snapshot of the phase relationships at a specific processing temperature. For example, an isothermal section of the Na₂O-CaO-SiO₂ system at 1200°C has been constructed based on experimental data. researchgate.net

Invariant points are specific compositions and temperatures where three or more phases are in equilibrium. These points are critical features of a phase diagram. Experimental determination has precisely located several of these points in the Na₂O-CaO-SiO₂ system. researchgate.net

| Invariant Point Type | Phases in Equilibrium | Temperature (°C) | Composition (wt%) |

|---|---|---|---|

| Ternary Eutectic | Na₂Ca₂Si₃O₉, Na₂Ca₂Si₂O₇, Na₂CaSiO₄ | 1258 | 22.5 Na₂O, 34.5 CaO, 43.0 SiO₂ researchgate.net |

| Ternary Invariant Point | Na₂Ca₂Si₃O₉, Na₂Ca₂Si₂O₇, CaSiO₃ | 1245 | 11.8 Na₂O, 41.6 CaO, 46.6 SiO₂ researchgate.net |

Identification and Characterization of Stable Crystalline Phases

Within the Na₂O-CaO-SiO₂ system, a variety of thermodynamically stable crystalline compounds can form depending on the bulk composition and temperature. researchgate.net These phases are identified and characterized by their unique crystal structures and chemical formulas.

A number of distinct sodium calcium silicate compounds have been identified through experimental studies. abo.firesearchgate.net Thermodynamic analysis indicates that Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ exhibit high stability at temperatures above 860°C in the presence of alumina. researchgate.net The formation sequence of these compounds can be influenced by the molar ratios of the oxide components. researchgate.net

| Compound Name | Chemical Formula | Common Name / Note |

|---|---|---|

| Dithis compound | Na₂CaSiO₄ | Identified as a primary phase field and a stable compound. researchgate.netresearchgate.netresearchgate.net |

| Disodium dicalcium disilicate | Na₂Ca₂Si₂O₇ | Identified as a primary phase field and a stable compound. researchgate.netresearchgate.net |

| Disodium dicalcium trisilicate | Na₂Ca₂Si₃O₉ | Combeite; identified as a primary phase field. abo.firesearchgate.net |

| Disodium tricalcium disilicate | Na₂Ca₃Si₂O₈ | Identified as a crystalline phase in the system. researchgate.netresearchgate.net |

| Disodium hexacalcium tetrasilicate | Na₂Ca₆Si₄O₁₅ | Identified as a primary phase field. abo.firesearchgate.net |

| Tetrasodium calcium trisilicate | Na₄CaSi₃O₉ | Identified as a primary phase field, often as a solid solution. abo.firesearchgate.net |

In addition to the ternary compounds, binary calcium silicates are also significant stable phases within the Na₂O-CaO-SiO₂ system, particularly in regions with lower Na₂O content. researchgate.net These phases are well-known for their roles in cement chemistry and hydrated systems. Their characterization is often performed using spectroscopic and diffraction techniques. nih.gov

Dicalcium Silicate (Ca₂SiO₄): Also known as Belite in cement chemistry, it is a primary phase field in the Na₂O-CaO-SiO₂ system. abo.firesearchgate.netresearchgate.net

Tricalcium Disilicate (Ca₃Si₂O₇): This compound has also been identified as a primary phase field in experimental investigations of the system. abo.firesearchgate.netresearchgate.net

Calcium Metasilicate (CaSiO₃): Commonly known as Wollastonite, this is another key primary phase observed in the system's phase equilibria. abo.firesearchgate.netresearchgate.net

Solid Solution Formation and Extent

Contrary to earlier assumptions that many this compound compounds were purely stoichiometric, recent investigations have confirmed the formation of solid solutions. abo.fibohrium.comresearchgate.net A solid solution occurs when the atoms of one element (or compound) substitute for the atoms of another in a crystal lattice.

Specifically, extensive solid solution formation has been verified for Na₂CaSiO₄ and Na₂Ca₂Si₂O₇. abo.fibohrium.comresearchgate.net The existence of these solid solutions significantly impacts the features of the phase diagram, influencing the boundaries of phase fields and the compositions of liquids at equilibrium. abo.fi For instance, the crystallization of glasses in this system can begin with the nucleation of a solid solution, such as Na₄₊₂ₓCa₄₋ₓ[Si₆O₁₈] (where 0 < x < 1), which is enriched in sodium compared to the parent glass. weebly.com The composition of these solid solution crystals can change continuously during the phase transformation process. weebly.com This phenomenon is critical for understanding the crystallization kinetics in multicomponent glasses. weebly.comresearchgate.net

Investigation of Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ Solid Solutions

Recent investigations into the Na₂O-CaO-SiO₂ system have revealed that the compounds dithis compound (Na₂CaSiO₄) and disodium dicalcium disilicate (Na₂Ca₂Si₂O₇), previously considered stoichiometric compounds, actually form solid solutions. pyro.co.zaaalto.fiopengeology.orgmdpi.com This discovery is significant for understanding the phase relations in a system crucial to the glass and glass-ceramics industries. aalto.fiopengeology.org

Studies utilizing the equilibration-quenching technique combined with energy-dispersive X-ray spectroscopy (EDS) and electron probe microanalysis (EPMA) have elucidated the phase equilibria in this ternary system at temperatures ranging from 1000 to 1400 °C. pyro.co.zaopengeology.orgmdpi.com These investigations have identified multiple primary phase fields, confirming the complexity of the system. The formation of Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ solid solutions (ss) means their compositions can vary, which has a notable impact on the features of the phase diagram. aalto.fi For instance, the equilibrium state of the Na₂Ca₂Si₂O₇ solid solution can be reached from either the combeite (Na₂Ca₂Si₃O₉) solid solution or the Na₂CaSiO₄ solid solution. aalto.fi

The identification of these solid solutions contributes to a more accurate thermodynamic reassessment of the Na₂O-CaO-SiO₂ system, providing fundamental data for predicting the crystalline phases that form during the thermal treatment of glasses and glass-ceramics. opengeology.org

| Phase Name | Chemical Formula | Notes |

|---|---|---|

| Silica (B1680970) | SiO₂ | |

| This compound | Na₂Ca₃Si₆O₁₆ | |

| Combeite | Na₂Ca₂Si₃O₉ | Forms a solid solution |

| This compound (ss) | Na₄CaSi₃O₉ss | Solid Solution |

| Wollastonite (CaSiO₃) | CaSiO₃ | Can dissolve Na₂SiO₃ to form a solid solution aalto.fi |

| Dithis compound (ss) | Na₂CaSiO₄ss | Solid Solution |

| Disodium Dicalcium Disilicate (ss) | Na₂Ca₂Si₂O₇ss | Solid Solution |

| This compound | Na₂Ca₆Si₄O₁₅ | A high-temperature polymorph (β-phase) has been identified pyro.co.za |

| Rankinite | Ca₃Si₂O₇ | |

| Larnite (Belite) | Ca₂SiO₄ | β-Ca₂SiO₄ can form a solid solution with Na₂CaSiO₄ aalto.fi |

Cationic Substitutions within Solid Solutions (e.g., K-Na substitution)

Cationic substitution is a common phenomenon in solid solutions where one ion replaces another in a crystal lattice. This substitution is primarily governed by ionic size, with ionic charge being a secondary factor; if the charges of the substituting ions differ, the charge balance must be maintained by other substitutions elsewhere in the crystal structure. opengeology.org

In this compound systems, the substitution of potassium (K⁺) for sodium (Na⁺) is a pertinent example. Although detailed studies focusing specifically on K-Na substitution within Na₂CaSiO₄ or Na₂Ca₂Si₂O₇ structures are limited, the principle is well-established in analogous alkali-containing silicate and oxide systems. The ionic radius of K⁺ is larger than that of Na⁺, which would cause a distortion in the crystal lattice upon substitution.

Studies on other complex oxide systems demonstrate the effects of such substitutions. For example, in NASICON-type solid electrolytes, the partial substitution of the larger K⁺ ion for Na⁺ has been shown to increase room temperature ionic conductivity. This is attributed to the size mismatch influencing the crystal framework. In alkali-activated materials, potassium silicate and sodium silicate solutions can be used interchangeably as activators, indicating that K⁺ and Na⁺ can play similar chemical roles in the formation of aluminosilicate (B74896) gels, though they may yield products with different mechanical properties.

Therefore, it is chemically plausible for potassium to substitute for sodium in this compound solid solutions. This substitution would likely alter the unit cell parameters and could influence the material's physical properties, such as thermal stability and ionic conductivity. The extent of this substitution would depend on thermodynamic factors, including temperature and the relative concentrations of Na₂O and K₂O in the system.

Phase Transformations and Stability Fields

Evolution of Phases during Thermal Treatments

The thermal treatment of precursors in the Na₂O-CaO-SiO₂ system induces a sequence of phase transformations that are highly dependent on the stoichiometry of the initial mixture and the calcination parameters. pyrometallurgy.co.za Systematic studies have mapped the formation sequence of various this compound compounds as a function of temperature and the molar ratios of the oxide components.

For instance, when the CaO/SiO₂ ratio is held at 1.0, increasing the Na₂O/SiO₂ ratio from 0.3 to 0.7 results in the sequential formation of different silicate phases as the temperature rises. pyrometallurgy.co.za Similarly, fixing the Na₂O/SiO₂ ratio at 0.5 and increasing the CaO/SiO₂ ratio from 0.3 to 1.2 also yields a distinct evolutionary path of phase formation. pyrometallurgy.co.za

| Condition | Formation Sequence |

|---|---|

| Increasing Na₂O/SiO₂ ratio (0.3 to 0.7) at constant CaO/SiO₂ (1.0) | Na₂Ca₃Si₂O₈ → Na₆Ca₃Si₆O₁₈ → Na₂Ca₂Si₂O₇ → Na₂CaSiO₄ |

| Increasing CaO/SiO₂ ratio (0.3 to 1.2) at constant Na₂O/SiO₂ (0.5) | Na₆Ca₃Si₆O₁₈ → Na₂Ca₂Si₂O₇ → Na₂CaSiO₄ |

During the crystallization of glass with a composition near Na₂O·2CaO·3SiO₂, the process begins with the nucleation of a sodium-rich solid solution. researchgate.net The composition of this crystalline phase continuously changes during the phase transformation, approaching that of the stable phase only in the final stages. researchgate.net Thermodynamic studies indicate that Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ exhibit better thermodynamic stability than other this compound compounds at temperatures above 860 °C in the Na₂O-CaO-Al₂O₃-SiO₂ quaternary system. pyrometallurgy.co.za

In-situ Phase Transformations in Aqueous and High-Temperature Environments

High-Temperature Environments:

In-situ high-temperature studies, particularly on the related calcium silicate hydrate (B1144303) (C-S-H) system, provide insights into the transformations sodium calcium silicates may undergo. Using techniques like in-situ heating X-ray diffraction (XRD) and transmission electron microscopy (TEM), researchers have observed that heating C-S-H from ambient temperature to 1000 °C causes a sequence of changes including the loss of weakly and strongly bound water, dehydroxylation, and ultimately a transformation into crystalline phases like wollastonite (CaSiO₃). polymtl.ca During this process, the morphology evolves significantly, with initial foil-like structures shrinking and densifying, eventually becoming drop-like, in a process similar to ceramic sintering. polymtl.ca Above 800 °C, C-S-H can transform into metastable calcium silicate minerals. researchgate.netmatec-conferences.org This is often accompanied by the release of calcium ions from the structure to form CaO precipitates. researchgate.netmatec-conferences.org

Aqueous Environments:

In aqueous environments, particularly under hydrothermal conditions, sodium calcium silicates undergo distinct phase transformations. For example, aluminum leaching residue, which is composed of calcium silicate and this compound, transforms into tobermorite when subjected to hydrothermal treatment at 240 °C. researchgate.net The morphology of the resulting tobermorite evolves from an irregular, fibrous form to a more defined needle-like structure as the reaction time is extended. researchgate.net

In alkaline aqueous solutions, such as sodium silicate solutions, precursor minerals can react to form new phases. The reaction of calcium carbonate in a sodium silicate solution leads to the precipitation of calcium-silicate-hydrate (C-S-H) that may incorporate sodium. Initially, sodium carbonate phases like natron may precipitate, which later transform into thermonatrite, while the C-S-H phase continues to form. This demonstrates that in aqueous alkaline environments, this compound phases can form through the dissolution of calcium-bearing minerals and subsequent reaction with soluble silicates.

V. Advanced Characterization Techniques in Sodium Calcium Silicate Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in probing the local atomic environments and vibrational characteristics of sodium calcium silicate (B1173343).

Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the short-range order in amorphous and crystalline sodium calcium silicate. By analyzing the resonant frequencies of specific nuclei, detailed information about the local chemical and structural environment can be obtained.

29Si MAS-NMR : This technique is particularly useful for determining the connectivity of silicate tetrahedra, described by Q species, where 'n' represents the number of bridging oxygen atoms connecting to other silicate tetrahedra. The chemical shifts in Si MAS-NMR spectra correlate with the degree of polymerization of the silicate network. Different Q units resonate at distinct frequencies, allowing for their quantification. For instance, studies on metasilicate glasses have utilized the deconvolution of Si MAS-NMR spectra to determine the relative amounts of different Q groups, revealing structural similarities or differences between the glassy state and its crystalline counterparts. researchgate.net In sodium silicate glasses, the addition of Na(_2)O leads to a shift in the Si signal to the side of smaller Q values, indicating depolymerization of the silicate network. geologyscience.ru

23Na MAS-NMR : Na MAS-NMR provides insights into the local environment of sodium ions, which act as network modifiers. The chemical shift of Na is sensitive to the Na-O bond distance and the coordination number of the sodium ion. researchgate.netresearchgate.net An increase in the Na(_2)O content in sodium silicate glasses results in a systematic change in the chemical shift to higher ppm values, which corresponds to a shortening of the average Na-O bond length. researchgate.net In aluminosilicate (B74896) glasses, the peak position in Na MAS spectra shifts toward lower frequencies with increasing Si/Al ratios, suggesting an increase in the average Na-O distance. researchgate.net This technique is crucial for understanding how sodium ions are distributed and how they interact with bridging and non-bridging oxygens.

27Al MAS-NMR : In cases where aluminum is incorporated into the this compound structure, Al MAS-NMR is employed to determine its coordination environment. Aluminum can exist in tetrahedral (AlO(_4)), pentahedral (AlO(_5)), or octahedral (AlO(_6)) coordination. These different coordination states have distinct chemical shift ranges, typically 50–80 ppm for four-fold coordination and 0–10 ppm for six-fold coordination. researchgate.netcuni.cz This information is vital for understanding how aluminum substitutes for silicon in the network or acts as a network modifier.

| Nucleus | Structural Unit / Environment | Typical Chemical Shift (ppm) |

|---|---|---|

| 29Si | Q4 (e.g., in SiO2) | -96 to -110 |

| Q3 | -86 to -90 | |

| Q2 | -78 to -82 | |

| Q1 | -70 to -75 | |

| 23Na | Charge-balancing AlO4 (longer Na-O distance) | -20 to -23 |

| Associated with Non-Bridging Oxygens (shorter Na-O distance) | -5 to 15 | |

| 27Al | Tetrahedral (AlO4) | 50 to 80 |

| Pentahedral (AlO5) | 20 to 50 | |

| Octahedral (AlO6) | -10 to 20 |

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and to probe the vibrational modes of the molecular structure of this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

The FTIR spectra of silicate materials are dominated by strong absorption bands related to the Si-O bonds within the SiO(_4) tetrahedra. The main asymmetric stretching vibration of the Si-O-Si bond is typically observed in the range of 1000-1200 cm. researchgate.net The position and shape of this band are sensitive to the degree of polymerization of the silicate network. The presence of non-bridging oxygens (NBOs), created by the addition of network modifiers like Na(_2)O and CaO, results in additional bands at lower wavenumbers. For instance, bands corresponding to Si-O-NBO vibrations in Q and Q groups appear in the regions of 890-950 cm and around 840 cm, respectively. researchgate.net

Other important vibrational modes include the symmetric stretching of Si-O-Si bonds (around 800 cm) and the bending vibrations of O-Si-O bonds (around 450-525 cm). researchgate.netupc.edu The presence of hydroxyl groups (Si-OH) or water molecules is indicated by stretching vibrations in the broad region of 3000-3600 cm and bending vibrations around 1630-1650 cm. researchgate.netresearchgate.netnih.gov

| Wavenumber (cm-1) | Assignment | Type of Vibration |

|---|---|---|

| 3000 - 3600 | O-H in Si-OH and H2O | Stretching |

| 1630 - 1650 | H-O-H | Bending |

| 1410 - 1460 | C-O in CO32- (from atmospheric carbonation) | Stretching |

| 1000 - 1200 | Si-O-Si | Asymmetric Stretching |

| ~940 - 970 | Si-O stretching in C-S-H | Stretching |

| 890 - 950 | Si-O-NBO (Q3 species) | Stretching |

| ~840 | Si-O-NBO (Q2 species) | Stretching |

| ~800 | Si-O-Si | Symmetric Stretching |

| ~650 | Si-O-Si | Symmetric Bending |

| 450 - 525 | O-Si-O | Bending |

Micro-Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information on the structure of this compound, particularly in identifying different silicate species and crystalline phases. It relies on the inelastic scattering of monochromatic light.

Similar to FTIR, Raman spectra of silicate glasses show distinct regions corresponding to different vibrational modes. The high-wavenumber region (850-1250 cm) is associated with the stretching vibrations of different Q species. researchgate.net For example, a weak shoulder around 1150 cm can be assigned to Q species, while the prominent peak around 1100 cm is generally attributed to Q species. researchgate.net An increase in modifier content (like Na(_2)O or CaO) leads to a decrease in the average Q value, which is reflected in the Raman spectra by a shift of the main stretching band to lower wavenumbers. With increasing calcium content in sodium-calcium silica (B1680970) gels, the structure tends towards that of calcium-silicate-hydrate (C-S-H) phases. researchgate.net

The low-wavenumber region contains bands related to bending vibrations of the silicate network. A broad, asymmetric peak between 550 and 600 cm is a composite of bending vibrations and vibrations of four-membered rings. researchgate.net The band centered at approximately 670 cm in C-S-H has been identified as arising from Si-O-Si bending modes involving Q tetrahedra. cas.cz Raman spectroscopy is particularly sensitive to the degree of cross-linking and the amount of non-bridging oxygens in the silicate network. researchgate.net

| Wavenumber (cm-1) | Assignment | Structural Information |

|---|---|---|

| ~1150 | Q4 species | Fully polymerized silicate network |

| ~1100 | Q3 species | Sheet-like silicate structures |

| ~950 - 1000 | Q2 species | Chain-like silicate structures |

| 880 - 910 | Q1 species | Silicate dimers |

| ~850 | Q0 species | Isolated silicate tetrahedra |

| 620 - 690 | Si-O-Si bending in C-S-H gel (Q2) | Poorly crystalline calcium silicate hydrates |

| 550 - 600 | Network bending vibrations | Overall silicate network structure |

| ~450 | O-Si-O bending / NBOs | Decreasing degree of cross-linking |

Microscopic and Imaging Techniques

Microscopy techniques are essential for visualizing the morphology and microstructure of this compound materials and for determining their elemental composition at a micro-scale.

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface topography, microstructure, and particle size of this compound powders and bulk materials. By scanning the sample with a focused beam of electrons, high-resolution images of the surface are generated.

SEM analysis reveals that the morphology of this compound can vary significantly depending on the synthesis method. For instance, materials synthesized via a sol-gel route may appear as porous agglomerates, while those produced by solid-state reaction can exhibit block-like particles. acs.orgacs.org In some preparations, the material consists of irregularly shaped aggregates formed by smaller nanoparticles. nih.gov Studies on calcium silicate-based cements have shown a wide range of particle sizes, from approximately 0.2 µm to over 50 µm, with morphologies including spherical, cubic, and needle-like crystals. nih.gov The particle size and its distribution are critical parameters as they influence the material's reactivity and mechanical properties. For example, some synthesis methods for calcium silicate nanoparticles yield aggregates with particle diameters in the range of 50–400 nm. nih.gov

| Synthesis/Material Type | Observed Morphology | Particle Size Range |

|---|---|---|

| Sol-gel synthesis | Porous agglomerates, Irregularly shaped aggregates | 50 nm - 400 nm |

| Solid-state reaction | Block-like particles | Not specified |

| Calcium silicate-based cements | Spherical, cubic, and/or needle-like crystals | 0.194 µm - 51.82 µm |

| Chemical precipitation | Irregularly shaped aggregates of nanoparticles | 50 nm - 400 nm |

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM that allows for the elemental analysis of a sample. When the electron beam from the SEM interacts with the sample, it generates characteristic X-rays for the elements present. The EDS detector measures the energy and intensity of these X-rays to determine the elemental composition.

EDS analysis of this compound confirms the presence of the primary constituent elements: sodium (Na), calcium (Ca), silicon (Si), and oxygen (O). nih.gov It is a powerful tool for verifying the stoichiometry of the synthesized compound and for detecting the presence of any impurities or additional elements incorporated into the structure. In studies of various calcium silicate-based materials, EDS has been used to identify not only the main elements but also minor components and radiopacifying agents like zirconium (Zr), bismuth (Bi), or tantalum (Ta). nih.gov EDS can also be used to create elemental maps of a sample's surface, showing the spatial distribution of different elements and providing insights into the homogeneity of the material.

| Element | After Setting (wt%) | After 28 days in HBSS (wt%) |

|---|---|---|

| Oxygen (O) | 43.47 | Not specified |

| Calcium (Ca) | 36.75 | Increased |

| Zirconium (Zr) | Present | Decreased |

| Carbon (C) | Present | Increased |

| Silicon (Si) | Present | Increased |

Thermal and Physicochemical Analysis

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to characterize how a material's properties change with temperature. wikipedia.org DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the identification of thermal transitions such as glass transitions (Tg), crystallization (Tc), and melting (Tm). wikipedia.orgarxiv.org

For amorphous or glassy forms of this compound, DSC is particularly valuable for determining the glass transition temperature, which marks the point where the material changes from a rigid, glassy state to a more rubbery, mobile state. tainstruments.com This is observed as a step-like change in the heat capacity on the DSC curve. tainstruments.com The technique can also quantify the enthalpy changes associated with crystallization and melting, providing insight into the material's thermal stability and processing parameters. researchgate.net Advanced methods like Temperature-Modulated DSC (TM-DSC) can enhance sensitivity and separate overlapping thermal events, which is especially useful for complex silicate systems. arxiv.orgresearchgate.netscispace.com

Table 3: Thermal Events in Silicate Materials Detectable by DSC

| Thermal Event | Description | DSC Signal |

|---|---|---|

| Glass Transition (Tg) | Transition from a rigid glass to a rubbery state | Endothermic step change in heat flow |

| Crystallization (Tc) | Amorphous material organizes into a crystalline structure | Exothermic peak |

| Melting (Tm) | Transition from a solid to a liquid state | Endothermic peak |

| Enthalpy of Transition (ΔH) | Heat absorbed or released during a transition | Area under the transition peak |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of this compound and quantifying mass loss associated with processes like dehydration, dehydroxylation, and decomposition.